2,2,2-Trideuterioacetic acid
Overview
Description
2,2,2-Trideuterioacetic acid, also known as Acetic acid-2,2,2-d3, is a compound with the linear formula CD3CO2H . It has a molecular weight of 63.07 .
Molecular Structure Analysis
The molecular structure of 2,2,2-Trideuterioacetic acid is represented by the formula CD3CO2H . This indicates that the compound consists of a carboxylic acid group (CO2H) attached to a deuterated methyl group (CD3).Physical And Chemical Properties Analysis
2,2,2-Trideuterioacetic acid has a refractive index of 1.369 (lit.), a boiling point of 117-118 °C (lit.), a melting point of 16.2 °C (lit.), and a density of 1.101 g/mL at 25 °C .Scientific Research Applications
Chemical Research
Acetic acid-2,2,2-d3 is primarily used in the realm of chemical research to study reaction mechanisms and the dynamics of chemical processes . Its incorporation of deuterium, a stable isotope of hydrogen, allows it to act as a stable isotopic label that can be tracked using various spectroscopic techniques .
Production of Pickled Vegetables
In the food industry, Acetic acid-2,2,2-d3 can be used in the production of pickled vegetables . The acidity of the compound helps to preserve the vegetables and gives them their characteristic tangy flavor .
Improvement of Cooked Potato Slices
Acetic acid-2,2,2-d3 has been found to improve the hardness of cooked potato slices . This could have potential applications in the food processing industry, particularly in the production of potato-based products .
Acetic Acid Formation
In the field of structural ordering, Acetic acid-2,2,2-d3 has been involved in acetic acid formation . The intensity of this peak also rises with time indicating that it is also involved in acetic acid formation .
Stable Isotopic Label
Acetic acid-2,2,2-d3 can be used as a stable isotopic label in various scientific research fields . The deuterium atoms in the compound can be tracked using spectroscopic techniques, allowing researchers to study the dynamics of chemical processes .
Chemical Synthesis
In chemical synthesis, Acetic acid-2,2,2-d3 can be used as a starting material or reagent due to its unique properties . Its deuterium atoms can be incorporated into other compounds, making it a valuable tool in the synthesis of deuterated compounds .
Safety and Hazards
Mechanism of Action
Acetic acid-2,2,2-d3, also known as Acetic acid-C,C,C-d3 or 2,2,2-Trideuterioacetic acid, is a deuterated form of acetic acid . It is primarily used in the realm of chemical research to study reaction mechanisms and the dynamics of chemical processes . Its incorporation of deuterium, a stable isotope of hydrogen, allows it to act as a stable isotopic label that can be tracked using various spectroscopic techniques .
Target of Action
Acetic acid is a product of the oxidation of ethanol and of the destructive distillation of wood .
Mode of Action
The deuterium atoms in the compound allow it to be tracked using various spectroscopic techniques, providing valuable insights into reaction mechanisms and the dynamics of chemical processes .
Biochemical Pathways
One pathway that involves acetic acid is the wood–ljungdahl pathway, which comprises two branches that convert co2 to formic acid and co, respectively, which are then combined to generate acetyl-coa and acetic acid .
properties
IUPAC Name |
2,2,2-trideuterioacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBSBXVTEAMEQO-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50149534 | |
Record name | Acetic acid-C,C,C-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50149534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
63.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid-2,2,2-d3 | |
CAS RN |
1112-02-3, 79562-15-5 | |
Record name | Acetic acid-C,C,C-d3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid-C,C,C-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50149534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACETIC ACID-2-13C, 2,2,2-d3, * ATOM % 13C,* ATOM % D | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Acetic acid-2,2,2-d3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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